Methyl 2-(chloromethyl)-phenylglyoxylate
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Overview
Description
Methyl 2-(chloromethyl)-phenylglyoxylate is an organic compound that belongs to the class of phenylglyoxylates It is characterized by the presence of a chloromethyl group attached to the phenyl ring and a methyl ester group attached to the glyoxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-phenylglyoxylate typically involves the chloromethylation of phenylglyoxylate derivatives. One common method involves the reaction of phenylglyoxylate with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-phenylglyoxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted phenylglyoxylates with various functional groups.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms of the ester group.
Scientific Research Applications
Methyl 2-(chloromethyl)-phenylglyoxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 2-(chloromethyl)-phenylglyoxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(bromomethyl)-phenylglyoxylate
- Methyl 2-(iodomethyl)-phenylglyoxylate
- Methyl 2-(hydroxymethyl)-phenylglyoxylate
Uniqueness
Methyl 2-(chloromethyl)-phenylglyoxylate is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chloromethyl group allows for selective modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
130490-95-8 |
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Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
methyl 2-[2-(chloromethyl)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)9(12)8-5-3-2-4-7(8)6-11/h2-5H,6H2,1H3 |
InChI Key |
MWQGXVKNBHHBES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CC=CC=C1CCl |
Origin of Product |
United States |
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